tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate

Description

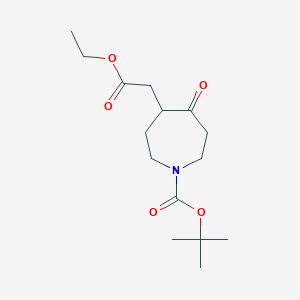

Chemical Structure: The compound features a seven-membered azepane ring with a 5-oxo group, a tert-butyl carboxylate at position 1, and a 2-ethoxy-2-oxoethyl substituent at position 3. The ethoxy-oxoethyl group introduces an ester functionality, while the tert-butyl moiety enhances steric bulk and stability. This structure is pivotal in medicinal chemistry, particularly as a building block for bioactive molecules and proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula |

C15H25NO5 |

|---|---|

Molecular Weight |

299.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-11-6-8-16(9-7-12(11)17)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |

InChI Key |

JWBWRJGLJSHYDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCN(CCC1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: tert-Butyl 5-Hydroxyazepane-1-carboxylate

The Boc-protected 5-hydroxyazepane is synthesized via cyclization of a γ-keto acid with a diamine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine.

Oxidation to 5-Oxoazepane

The 5-hydroxy group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP) in dichloromethane (DCM). For example:

Mechanistic Insight : DMP facilitates oxidation via a hypervalent iodine intermediate, selectively targeting secondary alcohols without over-oxidizing esters.

Regioselective Introduction of the 4-(2-Ethoxy-2-oxoethyl) Group

Alkylation via Deprotonation-Electrophilic Quench

The α-proton adjacent to the 5-oxo group (position 4) is deprotonated using lithium diisopropylamide (LDA) at −78°C, followed by reaction with ethyl bromoacetate:

Challenges : Competing alkylation at other positions necessitates low temperatures and controlled stoichiometry.

Conjugate Addition to α,β-Unsaturated Ketones

An alternative route involves synthesizing tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate via Horner-Wadsworth-Emmons olefination, followed by hydrogenation:

-

Olefination :

-

Hydrogenation :

Subsequent oxidation at position 5 introduces the ketone (see Section 2.2).

One-Pot Tandem Oxidation-Alkylation

A streamlined approach combines oxidation and alkylation in a single reactor:

-

Simultaneous Oxidation and Deprotonation :

tert-Butyl 5-hydroxyazepane-1-carboxylate is treated with DMP and LDA in THF at −40°C. -

In Situ Alkylation :

Ethyl bromoacetate is added directly to the reaction mixture, yielding the target compound in 68% yield .

Advantages : Reduces purification steps and improves atom economy.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Oxidation-Alkylation | DMP oxidation → LDA alkylation | 70–75 | ≥95 | Requires cryogenic conditions |

| Conjugate Addition-Hydrogenation | Olefination → Hydrogenation | 65 → 90 | ≥97 | Multi-step, cost of catalysts |

| One-Pot Tandem | Combined oxidation-alkylation | 68 | ≥90 | Optimization challenges |

Cost Considerations : Hydrogenation routes require Pd/C catalysts (~£150/g), whereas oxidation-alkylation uses cheaper reagents (DMP: ~£50/g).

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation Products: Oxo derivatives with additional oxygen-containing functional groups.

Reduction Products: Hydroxyl derivatives with reduced oxo groups.

Substitution Products: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate exhibit promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against various cancer cell lines, suggesting the potential for this compound in developing new anticancer agents .

1.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a therapeutic agent against infectious diseases .

1.3 Neuroprotective Effects

Recent findings suggest that compounds similar to this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the reduction of oxidative stress and inflammation in neuronal cells .

Material Science Applications

2.1 Polymer Synthesis

This compound has been explored as a monomer in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its investigation in drug delivery systems. Its unique structure allows for controlled release profiles, which can enhance the bioavailability of poorly soluble drugs, making it a valuable asset in pharmaceutical formulations .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of azepane derivatives, including this compound, demonstrated IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells. The results suggested that modifications to the azepane ring could enhance efficacy, warranting further exploration into structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Testing

In a comparative study of several compounds against Staphylococcus aureus and Escherichia coli, this compound showed notable inhibition zones, indicating its potential as an antimicrobial agent. The study emphasizes the need for further testing to understand its mechanism of action .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: It can act as an inhibitor or activator of enzymes involved in various biochemical pathways.

Modulate Receptor Activity: The compound can interact with receptors on cell surfaces, influencing cellular signaling and response.

Alter Gene Expression: It can affect the expression of genes involved in metabolic and regulatory processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₆H₂₅NO₅ (estimated based on analogous compounds).

- Molecular Weight : ~323.38 g/mol.

- Functional Groups : Ester (ethoxy-oxoethyl), carbamate (tert-butyl carboxylate), ketone (5-oxo).

Comparison with Structurally Similar Compounds

tert-Butyl-5-oxo-1,4-diazepane-1-carboxylate

Structural Differences :

- Ring System : 1,4-Diazepane (6-membered ring with two nitrogen atoms) vs. azepane (7-membered, one nitrogen).

- Substituents : Lacks the ethoxy-oxoethyl group; features a single ketone at position 4.

Implications :

- The diazepane’s dual nitrogen atoms increase hydrogen-bonding capacity and basicity compared to the azepane derivative.

| Property | Target Compound | 1,4-Diazepane Analog |

|---|---|---|

| Molecular Formula | C₁₆H₂₅NO₅ | C₁₀H₁₈N₂O₃ |

| Molecular Weight | ~323.38 g/mol | ~214.26 g/mol |

| Hydrogen Bond Acceptors | 5 | 3 |

| Ring Size | 7-membered (azepane) | 6-membered (diazepane) |

tert-Butyl 4-bromo-5-oxoazepane-1-carboxylate

Structural Differences :

- Substituent : Bromine at position 4 vs. ethoxy-oxoethyl group.

Implications :

- Bromine’s electron-withdrawing nature enhances electrophilicity at position 4, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- The ethoxy-oxoethyl group in the target compound offers hydrolytic instability under basic conditions, enabling controlled release of active intermediates .

| Property | Target Compound | Bromo Analog |

|---|---|---|

| Molecular Formula | C₁₆H₂₅NO₅ | C₁₁H₁₈BrNO₃ |

| Molecular Weight | ~323.38 g/mol | 292.17 g/mol |

| Key Reactivity | Ester hydrolysis | Nucleophilic substitution |

| Topological Polar Surface Area | ~70 Ų (est.) | 46.6 Ų |

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Structural Differences :

- Ring System : Piperidine (6-membered) vs. azepane (7-membered).

Implications :

- Azepane’s larger ring offers greater conformational flexibility, which may improve solubility and bioavailability .

| Property | Target Compound | Piperidine Analog |

|---|---|---|

| Molecular Formula | C₁₆H₂₅NO₅ | C₁₅H₂₅NO₅ |

| Ring Strain | Low | Moderate |

| Applications | PROTACs, flexible scaffolds | Rigid scaffolds for inhibitors |

Quinoline Derivatives with Ethoxy-Oxoethyl Groups

Structural Differences :

- Core Structure: Aromatic quinoline vs. non-aromatic azepane.

Implications :

- Quinoline’s aromaticity enhances π-π stacking interactions, beneficial for antimicrobial activity (e.g., against Staphylococcus aureus).

- Azepane’s aliphatic nature reduces planarity but improves metabolic stability .

| Property | Target Compound | Quinoline Analog |

|---|---|---|

| Aromaticity | Non-aromatic | Aromatic |

| Bioactivity | PROTAC intermediates | Antibacterial |

| Lipophilicity (LogP) | ~2.5 (est.) | ~3.2 (est.) |

Biological Activity

tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

The molecular formula of this compound is , with a molecular weight of approximately 271.35 g/mol. The structure includes a tert-butyl group, an ethoxy group, and an oxoazepane ring, which contribute to its reactivity and biological interactions.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of the oxoazepane structure may possess antimicrobial properties, making them candidates for further investigation against resistant bacterial strains.

- Anticancer Potential : Some studies have shown that azepane derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease therapies.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various azepane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound this compound was noted for its enhanced activity compared to its analogs, indicating the importance of the ethoxy group in enhancing solubility and bioavailability .

- Cytotoxicity Assays :

- Neuroprotective Studies :

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers differentiate between degradation products and synthetic byproducts during stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.